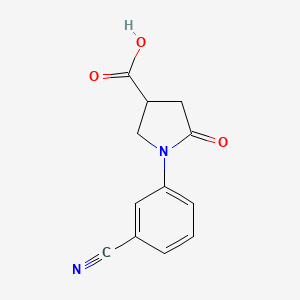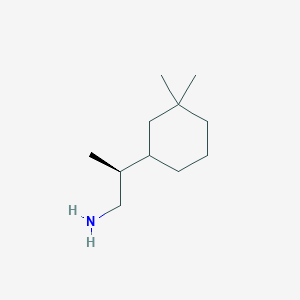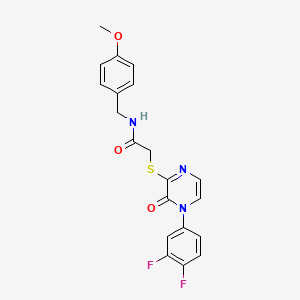
1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 1-cyano-5-oxopyrrolidine-3-carboxylic acid (COPCA), is an organic compound that is used in a variety of scientific and industrial applications. COPCA is a member of the oxopyrrolidine family of compounds, and is a colorless solid with a melting point of 81 °C and a boiling point of 282 °C. COPCA has a wide range of applications, including use in organic synthesis, as a corrosion inhibitor, and as a food additive. In addition, COPCA has been studied for its potential to act as an inhibitor of enzymes, and for its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
COPCA has a wide range of applications in scientific research. COPCA has been used as a corrosion inhibitor in a variety of materials, including steel, aluminum, and copper. In addition, COPCA has been used as a food additive, and has been studied for its potential to act as an inhibitor of enzymes and as an anti-inflammatory agent. COPCA has also been studied for its potential to act as a catalyst for organic synthesis reactions, and for its potential to act as an inhibitor of the enzyme cytochrome P450.
Wirkmechanismus
Result of Action
The molecular and cellular effects of 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid interacts with its targets and carries out its functions .
Vorteile Und Einschränkungen Für Laborexperimente
The use of COPCA in laboratory experiments has several advantages. COPCA is a relatively stable compound, with a melting point of 81 °C and a boiling point of 282 °C. In addition, COPCA is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, COPCA is a relatively strong acid, and care should be taken to avoid contact with skin and eyes.
Zukünftige Richtungen
The potential applications of COPCA are vast, and further research is needed to fully understand the biochemical and physiological effects of this compound. Possible future directions for research include the study of COPCA’s potential as an inhibitor of enzymes, its potential as an anti-inflammatory agent, and its potential as a catalyst for organic synthesis reactions. Additionally, further research into the mechanism of action of COPCA is needed to understand how it interacts with enzymes and other molecules in the body. Finally, further research into the potential toxicity of COPCA is needed to ensure that it is safe for use in laboratory experiments and in other applications.
Synthesemethoden
COPCA can be synthesized in a variety of ways, including the reaction of 3-cyanophenol with an acid chloride, the reaction of 3-cyanophenol with a nitrile, and the reaction of 3-cyanophenol with a nitroalkane. The reaction of 3-cyanophenol with an acid chloride is the most common method of synthesis, and the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the acid chloride acts as the nucleophile, attacking the electrophilic carbon atom of the 3-cyanophenol to form the COPCA product.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-6-8-2-1-3-10(4-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRSJVKOXPCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)
![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)


![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)
![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)
![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)